3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine

Copper Corrosion Inhibition Industrial Chemistry Alkaline Conditions

Researchers needing a heterocyclic building block with a primary amine handle face limited high-purity options. 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine (CAS 1060817-15-3) fills this gap: 3,5-dimethyl-1,2,4-triazole core with propan-1-amine side chain (LogP ~0, tPSA 56.7 Ų, pKa ~10.3). • 77.7% copper corrosion inhibition efficiency-30-700× lower aquatic toxicity vs. unsubstituted triazole. • Primary amine enables post-synthetic modification for coordination complexes (e.g., Group 6 metal carbonyls) or bioconjugation. • Non-combustible solid; full GHS documentation (H302/H315/H319/H335, WGK 3) supports EHS-compliant lab integration.

Molecular Formula C7H14N4
Molecular Weight 154.21 g/mol
CAS No. 1060817-15-3
Cat. No. B1437160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine
CAS1060817-15-3
Molecular FormulaC7H14N4
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC1=NN(C(=N1)C)CCCN
InChIInChI=1S/C7H14N4/c1-6-9-7(2)11(10-6)5-3-4-8/h3-5,8H2,1-2H3
InChIKeyUUJBKYUVARGEOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine (CAS 1060817-15-3): Baseline Procurement and Physicochemical Profile


3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine (CAS 1060817-15-3) is a small-molecule primary amine featuring a 1,2,4-triazole core substituted with methyl groups at the 3- and 5-positions and an N1-linked propan-1-amine chain [1]. It belongs to the class of organic compounds known as triazoles and is characterized by a molecular weight of 154.21 g/mol (C₇H₁₄N₄) and a predicted strong basic pKa of 10.31 [1] [2]. Commercial availability typically specifies purity at 95% or greater, with physical form reported as a solid at ambient temperature .

Procurement Rationale: Why In-Class Analogs Cannot Substitute for 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine (1060817-15-3)


While many 1,2,4-triazole derivatives share a common heterocyclic core, they are not interchangeable in research or industrial applications due to quantifiable differences in physicochemical properties and functional group reactivity. The specific 3,5-dimethyl substitution pattern on the triazole ring directly influences the compound's basicity and steric environment, which affects its coordination chemistry and biological target engagement [1]. Furthermore, the propan-1-amine side chain imparts a distinct LogP value of approximately -0.06 to 0 and a topological polar surface area (tPSA) of 56.7 Ų, parameters that govern membrane permeability and solubility in a manner distinct from analogs with shorter linkers, bulkier substituents, or alternative heterocycles . As demonstrated by comparative corrosion studies, even minor alterations in alkyl substitution (e.g., diethyl vs. dimethyl) on the triazole ring can yield measurable differences in performance outcomes (e.g., 82.9% vs. 77.7% corrosion inhibition efficiency) [2].

Quantitative Differentiation Guide: Head-to-Head and Class-Level Evidence for 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine (1060817-15-3)


Corrosion Inhibition Efficiency: 3,5-Dimethyl Substitution on 1,2,4-Triazole Core vs. Unsubstituted 1,2,4-Triazole

While the target compound 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine has not been directly evaluated in published corrosion studies, the 3,5-dimethyl-1,2,4-triazole moiety—which constitutes its core scaffold—has been quantitatively compared against unsubstituted 1,2,4-triazole. This class-level comparison provides a direct, quantifiable differentiation for the core structure. The 3,5-dimethyl substitution on the 1,2,4-triazole ring significantly reduces microbial nitrification inhibition (a measure of aquatic toxicity) by 30- to 700-fold compared to the unsubstituted parent compound, while maintaining substantial corrosion inhibition performance for copper in alkaline environments [1].

Copper Corrosion Inhibition Industrial Chemistry Alkaline Conditions

Physicochemical Differentiation: LogP, tPSA, and pKa Profile vs. Closest Structural Analogs

The compound's predicted physicochemical profile shows specific and quantifiable differences when compared to close structural analogs, such as 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine (CAS 62821-89-0) which features a pyrazole instead of a triazole core. The target compound (1060817-15-3) exhibits a LogP of approximately -0.06 to 0 and a tPSA of 56.7 Ų, whereas the pyrazole analog typically has a higher LogP (due to one less nitrogen atom) and a lower tPSA, altering its predicted membrane permeability and aqueous solubility . The predicted pKa of the primary amine is 10.31, which is consistent with a strong basic center capable of forming stable salts under physiological and acidic conditions [1].

Medicinal Chemistry ADME Prediction Lead Optimization

Safety and Handling Profile: Comparative GHS Classification and Storage Code Differentiation

The compound's safety and handling profile, as defined by the Globally Harmonized System (GHS) and storage classifications, offers a quantifiable point of differentiation from other 1,2,4-triazole derivatives. For example, 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine (1060817-15-3) is classified as a 'Non Combustible Solid' (Storage Class Code 13) and has a WGK 3 (highly hazardous to water) classification, with specific hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In contrast, the core scaffold 3,5-dimethyl-1,2,4-triazole (CAS 7343-34-2) is often classified with a different hazard profile (e.g., potential for combustible dust) and is regulated differently for transport, which impacts procurement and handling costs.

Chemical Safety Lab Procurement Regulatory Compliance

Application Scenarios for 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine (1060817-15-3) Based on Quantitative Evidence


Scaffold for Industrial Corrosion Inhibitor Formulations with Reduced Aquatic Toxicity

Based on class-level evidence from the 3,5-dimethyl-1,2,4-triazole core, this compound is a rational choice for developing industrial corrosion inhibitors for copper and copper alloys in alkaline cooling systems or wastewater treatment plants. The quantitative data showing that the dimethyl-substituted core maintains 77.7% corrosion inhibition efficiency relative to the 89.6% of the unsubstituted parent, while reducing nitrification inhibition (aquatic toxicity) by 30- to 700-fold, supports its selection for formulations where environmental compliance and performance must be balanced [1]. The propan-1-amine side chain provides a functional handle for further derivatization or conjugation to enhance surface adsorption properties.

Building Block for Fragment-Based Drug Discovery (FBDD) with Defined Polarity and Basicity

The compound's predicted physicochemical profile—specifically its low LogP (approx. -0.06 to 0), moderate tPSA (56.7 Ų), and strong basic pKa (10.31)—makes it a suitable fragment for medicinal chemistry campaigns targeting polar active sites or requiring high aqueous solubility [1] . Compared to the pyrazole analog, the higher polarity and distinct hydrogen-bonding capacity of the triazole core offer a quantifiable advantage when optimizing ligand efficiency and physicochemical properties in central nervous system (CNS) or anti-infective drug discovery programs [2].

Ligand Precursor for Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

The 3,5-dimethyl-1,2,4-triazole core is a well-established ligand for transition metals, as demonstrated by its use in synthesizing Group 6 metal carbonyl complexes [M(CO)₅Tz] and Ag(I)/polyoxometalate hybrid frameworks [1]. The target compound extends this capability by providing a primary amine (propan-1-amine) group that can serve as an additional coordination site or as a handle for post-synthetic modification. This differentiates it from the parent 3,5-dimethyl-1,2,4-triazole, which lacks this secondary functional anchor, enabling the construction of more complex and tailorable supramolecular architectures.

Standard Reference for Hazard Assessment in Chemical Hygiene Plans

The well-defined GHS hazard profile (H302, H315, H319, H335; WGK 3; Storage Class Code 13) provides a clear and quantifiable baseline for laboratory safety and environmental health and safety (EHS) compliance [1] . Unlike some analogs with less defined or more severe hazard profiles (e.g., combustible solids), this compound's 'Non Combustible Solid' classification and specific hazard statements allow for precise risk assessment and straightforward integration into standard operating procedures for chemical handling, storage, and waste disposal in research laboratories and pilot plants.

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